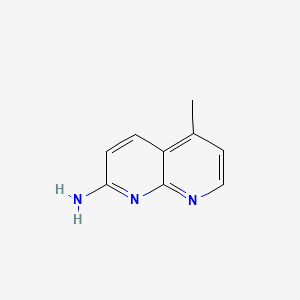

5-Methyl-1,8-naphthyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,8-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-4-5-11-9-7(6)2-3-8(10)12-9/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESKCZPDDQIHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327723 | |

| Record name | 5-methyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-92-9 | |

| Record name | 5-methyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 1,8 Naphthyridin 2 Amine and Analogues

Classic Cyclization Approaches to the Naphthyridine Core

Traditional methods for forming the second pyridine (B92270) ring of the naphthyridine system often rely on condensation reactions.

The Friedländer synthesis is a cornerstone for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group (like 2-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). rsc.orgnih.gov

Historically, these reactions required harsh conditions, such as strong acids or bases. nih.gov However, recent advancements have focused on developing greener and more efficient protocols. One significant development is the use of water as a solvent. For instance, a gram-scale synthesis of various 1,8-naphthyridine (B1210474) derivatives has been demonstrated in water using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a metal-free catalyst. nih.gov This method provides excellent yields under mild conditions (e.g., 50 °C). nih.gov The synthesis of 2-methyl-1,8-naphthyridine, a close analogue of the target compound, was achieved in 99% yield from 2-aminonicotinaldehyde and acetone (B3395972) using this aqueous system. nih.gov Other approaches have utilized basic ionic liquids like [Bmmim][Im] as both catalyst and solvent, though this often requires higher temperatures (80 °C). nih.gov

Table 1: Friedländer Condensation Variants for 1,8-Naphthyridine Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product | Yield | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide / H₂O, 50°C | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline Hydroxide / H₂O, 50°C | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine | 92% | nih.gov |

| 2-Aminonicotinaldehyde | 2-Phenylacetophenone | [Bmmim][Im], 80°C | 2,3-Diphenyl-1,8-naphthyridine | ~85% | nih.gov |

| 2-Aminonicotinaldehyde | Methyl Vinyl Ketone | LiOH / H₂O | 2,3-Disubstituted 1,8-naphthyridine | - | kthmcollege.ac.in |

The Chichibabin reaction is most famously known for the direct amination of pyridine at the C2 position using sodium amide. rsc.org However, the principles of this reaction can be extended to intramolecular cyclizations to form heterocyclic rings. While less common than the Friedländer approach for de novo synthesis of the core, intramolecular Chichibabin-type cyclizations represent a viable pathway. For example, a highly regioselective intramolecular cyclization has been successfully used to synthesize 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine. This transformation highlights the potential of using nucleophilic attack, characteristic of the Chichibabin reaction, to form the second ring of the naphthyridine system.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. kthmcollege.ac.in This strategy is particularly powerful for generating molecular diversity.

A facile, single-step MCR for synthesizing 2-amino-1,8-naphthyridine derivatives has been developed. organic-chemistry.org This reaction involves the three-component condensation of a substituted 2-aminopyridine, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and an aldehyde. The reaction proceeds at room temperature under mild conditions, catalyzed by an N-bromosulfonamide which acts as a Lewis acid. This approach directly installs the C2-amino group, which is a key feature of the target compound.

Table 2: Multicomponent Synthesis of 2-Amino-1,8-Naphthyridine Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst | Key Features | Reference |

| 2-Aminopyridine | Malononitrile | Aromatic Aldehyde | N-Bromosulfonamide | Room temperature, good yields, direct C2-amination | organic-chemistry.org |

| 2-Aminopyridine | Ethyl Cyanoacetate | Aromatic Aldehyde | N-Bromosulfonamide | Room temperature, good yields, direct C2-amination | organic-chemistry.org |

Metal-Catalyzed Coupling Reactions in Naphthyridine Annulation

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. These methods have been applied to both the construction of the naphthyridine core and its subsequent functionalization.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction can be integrated into a "coupling and cyclization" strategy to build heterocyclic rings.

A related and highly relevant method for 1,8-naphthyridine synthesis involves the copper-catalyzed reaction of 2-aminonicotinaldehydes with terminal alkynes. kthmcollege.ac.inresearchgate.net The process is believed to proceed through a copper-catalyzed hydroamination of the alkyne, which generates an enamine intermediate. This intermediate then undergoes an in-situ Friedländer-type condensation with the 2-aminonicotinaldehyde to afford the final 1,8-naphthyridine product. researchgate.net This copper-catalyzed annulation serves as an elegant method for constructing the naphthyridine core from simple alkyne precursors. kthmcollege.ac.in

The Suzuki coupling, which pairs an organoboron compound with an organohalide using a palladium catalyst, is a robust and widely used cross-coupling reaction. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for the functionalization of pre-formed naphthyridine rings. For instance, 4-halo-1,8-naphthyridin-2(1H)-ones can be readily coupled with a variety of arylboronic acids to produce a diverse library of 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.netresearchgate.net This demonstrates the power of palladium-catalyzed cross-coupling to introduce substituents, such as the C5-methyl group of the target compound, onto a naphthyridine precursor, assuming a suitable halo-naphthyridine is available. The "2-pyridyl problem," where 2-aza-aryl boronic acids are prone to decomposition, can make some Suzuki couplings challenging, leading chemists to develop alternative desulfinative cross-coupling methods. acs.org

Synthesis from Precursors: 2,6-Diaminopyridine-Based Routes

The synthesis of the 1,8-naphthyridine core often begins with appropriately substituted pyridine precursors. Among these, 2,6-diaminopyridine (B39239) serves as a key starting material for constructing the bicyclic framework, particularly for compounds bearing an amino group at the C2 position.

Condensation Reactions with Carbonyl Compounds

A foundational method for constructing the 1,8-naphthyridine skeleton from 2,6-diaminopyridine involves condensation with β-dicarbonyl compounds or their equivalents. This approach, a variation of the Friedländer annulation, builds the second pyridine ring onto the initial pyridine structure.

Modified Acid-Catalyzed Approaches

Acid catalysis plays a crucial role in promoting the cyclization reactions necessary for naphthyridine synthesis. Modified acid-catalyzed approaches aim to improve yields, reduce reaction times, and control regioselectivity. The Pictet-Spengler reaction, a classic acid-catalyzed annulation, has been adapted for the synthesis of tetrahydronaphthyridine scaffolds. acs.org In one example, a pyridinylethylamine intermediate undergoes a Pictet-Spengler reaction with an ethyl glyoxylate (B1226380) polymer to form a tetrahydronaphthyridine, which serves as a core for more complex molecules. acs.org While this specific example leads to a 1,6-naphthyridine (B1220473), the underlying principle of acid-catalyzed intramolecular cyclization is broadly applicable.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,8-naphthyridines. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. rasayanjournal.co.intsijournals.com The synthesis of various 1,8-naphthyridine derivatives has been successfully achieved using this technology.

For example, the condensation of 2-aminonicotinaldehyde with various active methylene compounds is efficiently promoted by microwave irradiation in the presence of a catalyst like DABCO, often in solvent-free conditions. tsijournals.com Another study reports the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, highlighting the significant rate enhancement over conventional heating methods. nih.gov The reaction of 2-Methyl-7-amino-1,8-naphthyridin-4-ol with aldehydes to form Schiff bases, followed by cyclization with chloroacetyl chloride, is also effectively carried out under microwave irradiation to produce azetidinone derivatives of 1,8-naphthyridine. rasayanjournal.co.in

| Starting Materials | Product | Conditions | Yield | Reference |

| 2-Aminonicotinaldehyde, Active Methylene Compound | Substituted 1,8-naphthyridine | DABCO, Microwave (600W) | 74-86% | tsijournals.com |

| 2-Aminonicotinaldehyde, Ethyl Cyanoacetate | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | Piperidine, Microwave | High | nih.gov |

| Substituted 7-amino-2-methyl-1,8-naphthyridin-4-ol, Chloroacetyl chloride | 4-Substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-one | Dry THF, Microwave (420W) | N/A | rasayanjournal.co.in |

Ionic Liquid-Catalyzed Reactions

Ionic liquids (ILs) are increasingly used as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents. nih.govnih.gov

The Friedländer synthesis of 1,8-naphthyridines has been effectively catalyzed by basic ionic liquids. nih.govacs.org In one study, a series of basic ionic liquids were synthesized and tested, with [Bmmim][Im] showing remarkable catalytic activity for the reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and ketones. nih.gov The reaction conditions were optimized, and the ionic liquid could be recovered and reused multiple times without a significant loss of activity. nih.gov Another innovative approach involves the gram-scale synthesis of 1,8-naphthyridines in water using the biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst. windows.net This method represents a significant step towards a truly green synthesis of these important heterocycles.

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | [Bmmim][Im] | [Bmmim][Im] | 80 °C | 90% | nih.govacs.org |

| 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide (ChOH) | Water | Room Temp. | 92% | windows.netacs.org |

Stereoselective Synthesis of Chiral 5-Methyl-1,8-naphthyridin-2-amine Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry, particularly for applications in medicinal chemistry. While the synthesis of chiral, non-racemic this compound itself is not explicitly detailed, methodologies for creating chiral 1,6-naphthyridine cores have been developed and offer insight into potential strategies.

A notable example is the asymmetric synthesis of a potent RORγt inverse agonist featuring a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. acs.org A key step in this synthesis is the enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate using a ruthenium catalyst. This transformation establishes the crucial stereocenter in the molecule. The synthesis also features an innovative one-pot cyclization and amination of a 3-acyl-2-vinylpyridine to form the dihydronaphthyridine precursor. acs.org Such strategies, particularly the use of asymmetric catalysis to control the stereochemistry of a reduced naphthyridine ring, could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Reactivity Profile and Mechanistic Investigations of 5 Methyl 1,8 Naphthyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Ring

The 1,8-naphthyridine (B1210474) ring system is generally considered electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. However, the presence of the activating amino and methyl groups on the 5-Methyl-1,8-naphthyridin-2-amine backbone can facilitate such reactions. The substitution pattern is dictated by the directing effects of these groups and the inherent reactivity of the naphthyridine nucleus.

Studies on related 1,8-naphthyridine derivatives have shown that electrophilic attack, such as bromination, can occur on the pyridine (B92270) ring. For instance, the bromination of 1,7- and 1,8-naphthyridine in nitrobenzene (B124822) has been documented. acs.org The precise regioselectivity of electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions, with positions activated by both the amino and methyl groups being the most likely sites of reaction.

Nucleophilic Reactions Involving the Amino Functionality

The exocyclic amino group at the 2-position is a key site for nucleophilic reactivity, enabling a wide range of functionalization reactions. ontosight.ai This nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, which is a cornerstone for the synthesis of diverse derivatives.

Acylation and Related Transformations

The amino group of this compound readily undergoes acylation with various acylating agents like acyl chlorides and anhydrides to form the corresponding amides. This transformation is fundamental in medicinal chemistry for modifying the compound's properties. For example, in related naphthyridine systems, the amino group is acylated to introduce different functionalities. smolecule.com The reaction of 2-amino-1,8-naphthyridine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) is a known transformation leading to the formation of an N-acylated product. rsc.org

Table 1: Examples of Acylation Reactions on Naphthyridine Scaffolds

| Starting Material | Acylating Agent | Product | Reference |

| 2-Amino-1,8-naphthyridine derivative | Chloroacetyl chloride | N-(1,8-naphthyridin-2-yl)-2-chloroacetamide derivative | rsc.org |

| 7-Amino-4-methyl-1,8-naphthyridin-2-ol | Acyl chlorides/anhydrides | N-acyl derivatives | smolecule.com |

This table is illustrative and based on reactions of similar naphthyridine cores.

Derivatization via the Exocyclic Amine

The exocyclic amine serves as a handle for a variety of derivatization reactions beyond acylation. These include reactions with aldehydes and ketones to form Schiff bases, and participation in condensation reactions to construct more complex heterocyclic systems. In studies on similar 2-amino-1,8-naphthyridine systems, the amino group has been used as a nucleophile to displace leaving groups or to be connected to other moieties via linkers. nih.gov For instance, dimers of 2-amino-1,8-naphthyridine have been synthesized by connecting the amino groups. nih.gov

Oxidation and Reduction Pathways of the Naphthyridine System

The 1,8-naphthyridine ring system can undergo both oxidation and reduction reactions, although the specific pathways for this compound are not extensively detailed in the provided search results. Generally, the nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides.

Reduction of the naphthyridine ring is also possible, leading to tetrahydro-1,8-naphthyridine derivatives. For example, 8-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine is a known reduced form of a related structure. bldpharm.com Catalytic hydrogenation is a common method for such reductions.

N-Alkylation and N-Functionalization Strategies

The nitrogen atoms of the 1,8-naphthyridine ring, particularly the one not adjacent to the amino group, can undergo N-alkylation with alkyl halides. This reaction typically proceeds through the formation of a quaternary naphthyridinium salt. nih.gov The exocyclic amino group can also be a site for N-alkylation, leading to secondary or tertiary amines. smolecule.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of amino-naphthyridines, allowing for the formation of carbon-nitrogen bonds with aryl halides. mdpi.com

Table 2: N-Functionalization Reactions of Naphthyridine Systems

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halides | N-alkyl-naphthyridinium salts | nih.gov |

| N-Alkylation (amino group) | Alkyl halides | N-alkyl-2-amino-naphthyridines | smolecule.com |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst, Ligand | N-aryl-2-amino-naphthyridines | mdpi.com |

This table provides general examples of N-functionalization on related naphthyridine cores.

Rearrangement Reactions and Transformations

Information regarding specific rearrangement reactions involving this compound is scarce in the provided search results. However, heterocyclic systems can undergo various skeletal rearrangements under specific conditions, such as thermal or photochemical stimuli, or in the presence of strong acids or bases. For naphthyridine systems, rearrangements like the Dimroth rearrangement could potentially occur, which involves the transposition of a ring atom with an exocyclic atom. Further research would be needed to explore the potential for such transformations with this specific compound.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

No published research data is currently available for this section.

Derivatization and Functionalization of the 5 Methyl 1,8 Naphthyridin 2 Amine Scaffold

Synthesis of Halogenated Analogues (e.g., Fluoro, Chloro, Bromo)

The introduction of halogen atoms onto the naphthyridine ring is a critical step for further functionalization, particularly for cross-coupling reactions. Halogenation can be achieved through various methods, often involving electrophilic substitution or Sandmeyer-type reactions on an appropriate amino-substituted precursor.

While direct halogenation of 5-methyl-1,8-naphthyridin-2-amine is not extensively detailed, analogous transformations on related naphthyridine systems provide established routes. For instance, 7-amino-5-halosubstituted 1,6-naphthyridin-2(1H)-ones have been synthesized from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles by treatment with malononitrile (B47326) followed by cyclization with hydrogen halides like HCl or HBr. researchgate.netnih.gov This general strategy of using an amino precursor to direct halogenation is a common theme in heterocyclic chemistry.

Bromination of 1,5-naphthyridine (B1222797) derivatives has been accomplished using bromine in acetic acid, yielding valuable intermediates for subsequent reactions. nih.gov Similarly, chlorination is often achieved using reagents like phosphorus oxychloride (POCl₃) on hydroxy-naphthyridine precursors, which can be formed from the corresponding amino compounds.

Table 1: Representative Halogenation Reactions on Naphthyridine Scaffolds

| Precursor Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amino-naphthyridine | NaNO₂, HBr | Bromo-naphthyridine | nih.gov |

| Hydroxy-naphthyridine | POCl₃ | Chloro-naphthyridine | mdpi.com |

Introduction of Alkyl and Aryl Substituents on the Naphthyridine Ring

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing alkyl and aryl substituents onto the naphthyridine scaffold. These reactions typically utilize a halogenated naphthyridine as the electrophilic partner and a boronic acid or ester as the nucleophilic partner.

The Suzuki coupling of 4-halo-1,8-naphthyridin-2(1H)-ones with various arylboronic acids has been shown to be an effective method for producing a diverse range of 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.net This methodology is highly adaptable and could be applied to 7-halo-5-methyl-1,8-naphthyridin-2-amine to generate analogues with aryl groups at the 7-position. The efficiency of these transformations allows for the creation of extensive chemical libraries for further study. Double Sonogashira reactions on dibromopyridine followed by cyclization have also been used to construct complex tetrahydro-1,8-naphthyridine systems, demonstrating the utility of coupling reactions in building this scaffold. nih.govresearchgate.net

Table 2: Suzuki Coupling for Arylation of Naphthyridines

| Naphthyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-1,8-naphthyridin-2(1H)-one | researchgate.net |

Formation of Fused Heterocyclic Systems from this compound

The 2-amino group of the parent compound is a key handle for the construction of fused heterocyclic rings, leading to novel polycyclic aromatic systems with potentially enhanced biological or material properties.

Derivatives containing the 1,3,4-oxadiazole (B1194373) ring can be synthesized from naphthyridine precursors. A common strategy involves converting a naphthyridine carboxylic acid into a hydrazide, which is then cyclized. For example, 2-(2-(3-nitrophenyl)-1,8-naphthyridin-3-yl)-5-aryl-1,3,4-oxadiazole derivatives have been prepared via a green, solvent-free grinding method involving the reaction of a naphthyridine hydrazide with an arylaldehyde, followed by oxidative cyclization with iron(III) chloride. researchgate.net Other methods for synthesizing 1,3,4-oxadiazoles include the cyclization of N-acylhydrazones or the reaction of acylhydrazides with reagents like carbon disulfide. nih.govumich.edu These established protocols can be adapted to start from a 5-methyl-1,8-naphthyridine-2-carboxylic acid hydrazide to generate the corresponding fused oxadiazole systems.

Thiazole (B1198619) moieties can be appended to the naphthyridine core, often by constructing the thiazole ring from a suitable naphthyridine-containing intermediate. An eco-friendly microwave-assisted method has been developed for creating N-(5-(2-methyl-1,8-naphthyridine)-thiazole-benzamide derivatives. researchgate.net This involves the reaction of a naphthyridine-thiourea derivative with an α-haloketone (Hantzsch thiazole synthesis). The versatility of the Hantzsch synthesis and related methods allows for the introduction of a wide variety of substituents on the resulting thiazole ring. mdpi.com

Fusing pyrimidine (B1678525) or triazole rings to the naphthyridine scaffold yields complex heterocyclic systems such as pyrimido[4,5-b] Current time information in Bangalore, IN.nih.govnaphthyridines and triazolo[4,3-a] Current time information in Bangalore, IN.nih.govnaphthyridines.

The synthesis of pyrimido[4,5-b] Current time information in Bangalore, IN.nih.govnaphthyridines has been achieved through microwave-assisted, multi-component reactions of compounds like 6-aminouracil (B15529) with other reagents. nih.govacs.orgscispace.comnih.gov Although this illustrates fusion to the 1,6-naphthyridine (B1220473) isomer, the principles of using an amino-pyrimidine or a related synthon to build the fused ring are broadly applicable.

The construction of the triazolo[4,3-a] Current time information in Bangalore, IN.nih.govnaphthyridine system typically starts from a 2-hydrazino-1,8-naphthyridine derivative. This precursor can be prepared from the corresponding 2-chloro-1,8-naphthyridine (B101967) by reaction with hydrazine (B178648) hydrate. google.com The hydrazino intermediate is then cyclized with a one-carbon synthon, such as an orthoester or carboxylic acid, to form the fused triazole ring. thesciencein.org An alternative route involves the reaction of a 5-azido-1,8-naphthyridine with active methylene (B1212753) compounds to generate naphthyridines substituted with a 1,2,3-triazole ring. nih.gov

Table 3: Synthesis of Fused Triazolo-Naphthyridines

| Precursor | Key Reagent(s) | Fused System | Reference |

|---|---|---|---|

| 7-(2-Benzylidenehydrazinyl)-naphthyridine | Chloramine-T | Current time information in Bangalore, IN.thesciencein.orgresearchgate.netTriazolo[4,3-a] Current time information in Bangalore, IN.nih.govnaphthyridine | thesciencein.org |

| 2-Hydrazinopyrazine | Trifluoroacetic anhydride | Tetrahydro- Current time information in Bangalore, IN.thesciencein.orgresearchgate.nettriazolo[4,3-a]pyrazine | google.com |

Synthesis of Hydroxymethyl and Carboxaldehyde Derivatives

The introduction of hydroxymethyl (-CH₂OH) and carboxaldehyde (-CHO) groups adds valuable synthetic handles for further derivatization. While specific examples starting from this compound are sparse, general methods in heterocyclic chemistry can be applied.

A hydroxymethyl group can be introduced by the reduction of a corresponding carboxylic acid or ester. A PubChem entry identifies the compound (7-amino-1,8-naphthyridin-2-yl)methanol, suggesting that such structures are synthetically accessible, likely via reduction of a 2-carboxylate ester. nih.gov The Pictet-Spengler reaction followed by methylation and hydrolysis is another route to produce naphthyridine carboxylic acids that can be subsequently reduced. acs.org

The synthesis of naphthyridine aldehydes can be achieved through the oxidation of the corresponding hydroxymethyl derivative using mild oxidizing agents like manganese dioxide (MnO₂). Alternatively, a Weinreb amide, such as N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide, can be treated with a Grignard reagent to yield the corresponding aldehyde, as demonstrated in the synthesis of 2-methoxy-1,8-naphthyridine-3-carbaldehyde. nih.gov Protocols have also been developed for the synthesis of 1,8-naphthyridine-2,7-dialdehydes starting from 2-amino-6-methylpyridine. asianpubs.org

Preparation of Polyfunctionalized Naphthyridine Architectures

The synthesis of polyfunctionalized 1,8-naphthyridine (B1210474) derivatives often involves multi-component reactions or cross-coupling strategies, starting from appropriately substituted aminopyridines. organic-chemistry.orgkthmcollege.ac.in While direct functionalization of this compound is a viable route, building the polysubstituted scaffold through convergent synthesis is also a common and effective approach.

One notable strategy involves the Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines. This reaction, when adapted for greener methods, can be performed in water using a mild base like lithium hydroxide (B78521), reacting 2-aminonicotinaldehyde derivatives with various carbonyl compounds to yield substituted 1,8-naphthyridines. rsc.org

More advanced methods, such as cobalt-catalyzed cross-coupling reactions, have been successfully employed to introduce a variety of alkyl and aryl substituents onto the naphthyridine core. acs.org These reactions are tolerant of various functional groups and allow for the regioselective introduction of substituents at halogenated positions. For instance, chloro- or iodo-substituted naphthyridines can be coupled with Grignard reagents or arylzinc halides in the presence of a cobalt catalyst to yield polyfunctionalized products. acs.org

Furthermore, the amino group at the C2 position of the this compound scaffold provides a handle for a wide range of transformations. It can be diazotized and subsequently replaced with other functional groups or used as a directing group for further substitutions on the heterocyclic ring. researchgate.net The modification at the 3rd position of the 1,8-naphthyridine nucleus, often through the introduction of various secondary amines, has been shown to be particularly important for enhancing the biological efficacy of these compounds. nih.gov

The following table summarizes representative examples of reactions used to generate polyfunctionalized naphthyridine architectures.

| Starting Material/Scaffold | Reagents and Conditions | Product Type | Reference |

| 2-Aminonicotinaldehyde | Carbonyl compounds, LiOH, Water | 2,3-Disubstituted 1,8-naphthyridines | rsc.org |

| Halogenated Naphthyridines | Alkyl/Arylmagnesium halides, CoCl₂ | Polyfunctional alkylated/arylated naphthyridines | acs.org |

| Halogenated Naphthyridines | Arylzinc halides, CoCl₂·2LiCl, Sodium formate | Polyfunctional arylated naphthyridines | acs.org |

| 1,8-Naphthyridin-2-amines | Diazotization, Triflation, Boronic acids, Suzuki coupling | Aryl-substituted 1,8-naphthyridines | researchgate.net |

| 2-Aminopyridine (B139424) derivatives | Aldehydes, Malononitrile/Cyanoacetate, Lewis acid | Trisubstituted 2-amino-1,8-naphthyridines | organic-chemistry.org |

Isotopic Labeling for Mechanistic Studies (e.g., Nitrogen-15 Labeling)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of this compound, the incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), can provide invaluable insights into the pathways of its formation and subsequent reactions.

While specific studies detailing the ¹⁵N labeling of this compound for mechanistic elucidation are not extensively reported, general methods for the isotopic labeling of nitrogen-containing heterocycles can be applied. A notable approach for the ¹⁵N-labeling of pyridines, which could be adapted for naphthyridines, involves a ring-opening and ring-closing sequence. chemrxiv.org This method utilizes Zincke imine intermediates, which are formed from the pyridine (B92270) ring and can then be reacted with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, to reconstitute the ring with the isotope incorporated. chemrxiv.org This strategy has proven effective for a range of substituted pyridines and even for the late-stage labeling of complex pharmaceutical compounds. chemrxiv.org

The application of such a strategy to a precursor of this compound could allow for the synthesis of the ¹⁵N-labeled compound. This isotopically labeled molecule could then be used in mechanistic studies of, for example, its rearrangement reactions, metabolic pathways, or interactions with biological targets. The development of methodologies for producing isotopically labeled high-molecular-weight proteins has been crucial for NMR studies, and similar principles can be applied to smaller molecules to probe their dynamics and interactions. nih.gov

The following table outlines a conceptual framework for how Nitrogen-15 labeling could be used in mechanistic studies involving the this compound scaffold.

| Labeled Compound | Analytical Technique | Mechanistic Question to be Addressed | Potential Outcome |

| [¹⁵N]-5-Methyl-1,8-naphthyridin-2-amine | Mass Spectrometry, NMR Spectroscopy | Elucidation of biosynthetic or metabolic pathways | Identification of key intermediates and metabolic products. |

| [¹⁵N]-5-Methyl-1,8-naphthyridin-2-amine | NMR Spectroscopy | Investigation of tautomeric equilibria | Determination of the predominant tautomeric form in solution. |

| [¹⁵N]-labeled reaction intermediate | Kinetic Isotope Effect Studies | Probing the rate-determining step of a reaction | Identification of bond-forming or bond-breaking steps involving the labeled nitrogen atom. |

Spectroscopic and Structural Characterization Techniques

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 5-Methyl-1,8-naphthyridin-2-amine. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped out, confirming the compound's constitution.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. For instance, in the analysis of related naphthyridine structures, COSY spectra are used to establish proton-proton coupling networks within the pyridine (B92270) rings, while HSQC and HMBC spectra correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. lew.ro This comprehensive approach allows for the precise mapping of the molecule's framework.

In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings would appear in the downfield region, generally between δ 110 and 160 ppm. The methyl carbon signal would be found at a much higher field. For the isomeric compound, 7-Methyl-1,8-naphthyridin-2-amine, ¹³C NMR data has been reported, providing a reference for the expected chemical shift ranges. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: This table is predictive and based on general principles and data from related compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.0 - 7.5 | 115 - 125 |

| H-4 | 7.5 - 8.0 | 135 - 145 |

| H-6 | 7.2 - 7.8 | 120 - 130 |

| H-7 | 8.0 - 8.5 | 145 - 155 |

| 5-CH₃ | 2.4 - 2.7 | 20 - 25 |

| 2-NH₂ | 5.0 - 7.0 (broad) | - |

| C-2 | - | 155 - 165 |

| C-4a | - | 120 - 130 |

| C-5 | - | 130 - 140 |

| C-8a | - | 150 - 160 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₉H₉N₃) is 159.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of amines is often characterized by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For aromatic amines, the fragmentation pattern can be complex, but key fragments can help in structural identification.

For the isomeric 7-Methyl-1,8-naphthyridin-2-amine, gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak at m/z 159. nih.gov The major fragment ions are observed at m/z 132 and 133. nih.gov The loss of 27 amu (likely HCN) from the molecular ion would lead to the fragment at m/z 132. The fragmentation of this compound is expected to follow similar pathways, with the stability of the resulting fragments influencing the observed peak intensities.

Table 2: Key Mass Spectrometry Data for 7-Methyl-1,8-naphthyridin-2-amine (Data sourced from PubChem for an isomeric compound) nih.gov

| m/z | Interpretation |

| 159 | Molecular Ion [M]⁺• |

| 133 | [M-C₂H₂]⁺• or [M-CN]⁺• |

| 132 | [M-HCN]⁺• |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The primary amine (-NH₂) group, the methyl (-CH₃) group, and the aromatic naphthyridine ring system all have characteristic vibrational modes.

As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹ in its IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations. wpmucdn.com An N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. wpmucdn.com The C-N stretching vibration for an aromatic amine usually appears in the 1250-1335 cm⁻¹ range. nih.gov

The aromatic C-H stretching vibrations of the naphthyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region. The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. While a specific IR spectrum for the title compound is not available in the provided sources, the IR spectrum of a related derivative, 1-benzyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one, shows characteristic peaks for the aromatic C-H bonds and the carbonyl groups. nih.gov

Raman spectroscopy, being complementary to IR, is particularly useful for observing the symmetric vibrations of the aromatic ring system. No specific Raman data for this compound was found in the searched literature.

Table 3: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Bend (Scissor) | 1580 - 1650 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1400 - 1600 | |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2960 |

| C-H Bend | ~1450 and ~1375 | |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the crystal packing. While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a derivative, 2-(4-(4-bromophenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-5), has been determined. rsc.org

The analysis of such derivatives reveals key structural features of the 1,8-naphthyridine (B1210474) core. rsc.org The naphthyridine ring system is typically found to be essentially planar. The bond lengths and angles within the ring are consistent with its aromatic character. The substituent groups, in this case at the 2- and 3-positions, will have specific orientations relative to the naphthyridine plane, which are determined by steric and electronic factors. This information is crucial for understanding structure-activity relationships in medicinal chemistry applications. The synthesis of various 1,8-naphthyridine derivatives has been reported where characterization was performed using techniques including single-crystal X-ray diffraction. chemguide.co.uk

Analysis of Intermolecular Interactions and Solid-State Structures in Co-crystals

The study of co-crystals of this compound can provide significant insights into its solid-state behavior and properties. Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The amino group and the nitrogen atoms of the naphthyridine ring in this compound are capable of acting as hydrogen bond donors and acceptors, making the molecule a prime candidate for co-crystal formation.

The analysis of intermolecular interactions in the crystal lattice is crucial for understanding the stability and physical properties of the solid form. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions. spectrabase.com In the solid state, planar aromatic molecules like 1,8-naphthyridine derivatives often exhibit π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.gov These interactions, along with hydrogen bonds, play a dominant role in directing the crystal packing.

For example, studies on co-crystals of 1,8-naphthalimide (B145957) derivatives have shown that co-crystallization can significantly alter the solid-state fluorescence properties due to changes in the molecular arrangement and intermolecular interactions in the lattice. wikipedia.org The formation of co-crystals of this compound with suitable co-formers could similarly be used to tune its physicochemical properties. A comprehensive analysis of the Cambridge Structural Database (CSD) for related structures would reveal common supramolecular synthons and packing motifs involving the 1,8-naphthyridine scaffold.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For derivatives of 1,8-naphthyridine (B1210474), DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to determine optimized molecular geometries, total energy, and the distribution of electron density. researchgate.netresearchgate.net

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations also allow for the determination of Mulliken atomic charges, providing insight into the charge distribution across the molecule and identifying potential sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, DFT can be used to calculate the dipole moment, which is essential for understanding a molecule's polarity and its interaction with electric fields and polar solvents. researchgate.net Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, helps to understand hybridization, and delocalization of electron density within the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static models. For systems involving 1,8-naphthyridine derivatives, MD simulations can be used to explore the conformational landscape of the molecule and its complexes. rsc.orgnih.gov

These simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the molecule in a solvent box (often water) over nanoseconds, researchers can observe how the molecule folds, flexes, and interacts with its environment. nih.gov This is particularly valuable in understanding how a ligand like a 1,8-naphthyridine derivative might adapt its conformation to fit into a biological target's binding site. rsc.org The stability of a protein-ligand complex, for instance, can be assessed by monitoring the root-mean-square deviation (RMSD) and fluctuations of the atoms over the simulation time. nih.govdntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For 1,8-naphthyridine derivatives, theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are commonly performed. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis spectra) by calculating the transition energies between electronic states. researchgate.netias.ac.in The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra measured in different solvents to validate the computational model and aid in the assignment of electronic transitions, such as π→π* transitions. ias.ac.in Similarly, theoretical calculations of infrared (IR) spectra can help in assigning vibrational modes observed experimentally.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a means to explore the energetics of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathway.

For the synthesis of 1,8-naphthyridine derivatives, DFT calculations can be used to investigate proposed reaction intermediates and transition states. For instance, in multi-step syntheses, computational studies can help to determine the relative energies of different possible intermediates, providing evidence for the proposed mechanism. This can be particularly useful in understanding cyclization reactions and other key bond-forming steps in the synthesis of complex heterocyclic systems. researchgate.netmdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction (in research contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery research, docking is used to predict how a small molecule like a 1,8-naphthyridine derivative might bind to a protein target. rsc.orgmdpi.com

These studies provide valuable information about the binding mode and affinity of a ligand within the active site of a receptor. nih.govresearchgate.net Docking algorithms generate multiple possible binding poses and score them based on various energy functions. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rsc.org For example, docking studies have been used to predict the binding of 1,8-naphthyridine derivatives to the active site of enzymes like the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org

Thermodynamic Characterization of Non-Covalent Binding Interactions

The binding of a small molecule to a biological target is governed by thermodynamics. Computational methods can be used to characterize the non-covalent interactions that drive this binding process. Isothermal titration calorimetry (ITC) is an experimental technique that directly measures the heat changes associated with binding, providing information on the binding enthalpy (ΔH), entropy (ΔS), and binding constant (K). nih.govresearchgate.net

Computational approaches, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can be used to calculate the binding free energy (ΔGbind) of a ligand-target complex from MD simulation trajectories. mdpi.com This method dissects the binding free energy into contributions from van der Waals interactions, electrostatic interactions, and solvation energies. mdpi.com Studies on 2-amino-1,8-naphthyridine derivatives have shown that the introduction of methyl groups can enhance binding affinity by reducing the loss of binding entropy. nih.gov The heat capacity change (ΔCp) can also be determined, providing further insight into the hydrophobic contributions to binding. nih.gov

Applications in Chemical Research and Development

Utility as a Synthetic Building Block in Complex Molecule Construction

The 1,8-naphthyridine (B1210474) scaffold is a well-established building block in organic synthesis, and 5-Methyl-1,8-naphthyridin-2-amine is a key derivative in this class. organic-chemistry.org Chemists utilize it as a versatile precursor for creating more elaborate molecular architectures. The presence of the amino group provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and diazotization, which allows for the introduction of diverse functional groups.

Furthermore, the naphthyridine ring system itself can participate in various synthetic strategies. Methodologies such as the Friedländer and Skraup reactions are classic protocols for constructing the core 1,5- and 1,8-naphthyridine scaffolds. nih.govnih.gov Modern techniques, including palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, enable the straightforward synthesis of amino-naphthyridine derivatives. nih.gov These methods facilitate the integration of the this compound motif into larger, more complex target molecules. Its structural rigidity and defined stereoelectronic properties make it an attractive component for designing molecules with specific conformational preferences, which is crucial in fields like medicinal chemistry and materials science. Dimers of 2-amino-1,8-naphthyridine have been synthesized to study how their linkage positions affect binding to DNA and RNA, highlighting the modularity of this scaffold in building complex recognition agents. nih.gov

| Synthetic Application | Reaction Type | Significance |

| Elaboration of Complex Molecules | N-Alkylation, Acylation, Cross-Coupling | Introduces diverse functionality for targeted properties. |

| Molecular Scaffolding | Friedländer Synthesis, Skraup Reaction | Provides a rigid core for constructing conformationally defined molecules. |

| Oligomer Synthesis | Dimerization | Creates molecules for studying nucleic acid recognition. nih.gov |

Ligand Design in Coordination Chemistry and Catalysis

The two nitrogen atoms within the 1,8-naphthyridine ring are positioned to act as a bidentate chelating ligand, readily coordinating to a wide range of metal centers. This characteristic is central to its application in coordination chemistry and catalysis. uni-wuerzburg.deresearchgate.net The 5-methyl and 2-amino substituents can further modulate the electronic properties and steric environment of the resulting metal complexes, fine-tuning their reactivity and stability.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The design of stable and functional MOFs is a major area of materials chemistry. osti.govosti.gov Amine-functionalized ligands are particularly sought after for their ability to enhance properties like CO2 adsorption and to serve as basic catalytic sites. researchgate.net

While direct examples specifying this compound in a published MOF structure are not prominent, its characteristics make it an ideal candidate for a linker molecule. The bidentate naphthyridine core can coordinate to metal centers to form the framework's nodes, while the amino group can be oriented within the pores. This functionalization can be achieved either by direct synthesis with the ligand or through post-synthetic modification. researchgate.netnih.gov The inherent properties of the ligand would allow for the rational design of MOFs with tailored pore environments for applications in gas storage, separation, and heterogeneous catalysis. nih.gov

| MOF Design Aspect | Role of this compound | Potential Application |

| Structural Linker | Bidentate N,N-coordination to metal centers. | Formation of porous crystalline frameworks. osti.govosti.gov |

| Pore Functionalization | Amine group projects into the pores. | Enhanced gas sorption (e.g., CO2), catalysis. researchgate.net |

| Reticular Chemistry | Pre-designed building block for targeted topologies. | Creation of materials with predictable structures and functions. nih.gov |

Complexes formed from 1,8-naphthyridine-based ligands and transition metals are effective catalysts for a variety of organic transformations. The electronic properties of the ligand system can stabilize different oxidation states of the metal center, facilitating catalytic cycles. For instance, palladium complexes bearing naphthyridine ligands have been employed in cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov While specific studies focusing on this compound in catalysis are specialized, the broader class of 1,8-naphthyridines is known to be effective. Their derivatives are used to catalyze reactions such as the α-methylation of the naphthyridine ring itself, demonstrating the reactivity that can be harnessed and controlled. rsc.org The design of water-soluble ruthenium(II) complexes with naphthyridine-carboxylate ligands for catalytic applications further underscores the versatility of this scaffold. acs.org

Development of Advanced Research Probes and Sensors

The inherent fluorescence of the 1,8-naphthyridine core makes it an excellent platform for the development of optical sensors. The photophysical properties are often sensitive to the local environment, allowing for the design of probes that signal the presence of specific analytes through changes in fluorescence.

Research has demonstrated the power of naphthyridine derivatives as fluorescent probes. A closely related compound, 2-amino-7-methyl-1,8-naphthyridine (AMND), shows dramatic fluorescence quenching when it binds to an abasic (AP) site in a DNA duplex. nih.gov This phenomenon is highly selective and depends on the flanking nucleobases, particularly guanine (B1146940), which facilitates an electron transfer process that quenches the probe's fluorescence. nih.gov This mechanism allows for the recognition of single-base mutations, a critical tool in genetic analysis. nih.gov The principles governing this interaction suggest that this compound would behave similarly, acting as a sensitive probe for DNA damage and structure.

In addition to biological macromolecules, 1,8-naphthyridine derivatives have been engineered to detect metal ions. For example, a chemodosimeter based on a functionalized 1,8-naphthyridine was developed for the selective detection of Zn²⁺ and Cu²⁺ ions, exhibiting distinct fluorescent responses for each ion. researchgate.net

| Probe Application | Target Analyte | Detection Mechanism | Significance |

| DNA Damage Sensing | Abasic (AP) Sites | Fluorescence quenching via DNA-mediated electron transfer. nih.gov | Enables recognition of single-base mutations and DNA damage. nih.gov |

| Metal Ion Detection | Zn²⁺, Cu²⁺ | Ion-specific complexation leading to unique fluorescent signals (e.g., dual-emission or ON-OFF). researchgate.net | Allows for selective and sensitive detection of important metal ions. |

The ability of this compound and its analogs to interact specifically with biomolecules forms the basis for their use in biosensors. The recognition of DNA abasic sites is a prime example of its application in molecular recognition research. nih.gov By incorporating this molecule into a sensing platform, researchers can study the interactions between small molecules and DNA, and investigate the mechanisms of DNA repair enzymes.

Furthermore, studies on dimers of 2-amino-1,8-naphthyridine have explored how structural changes impact their binding affinity and specificity for different DNA and RNA sequences. nih.gov These molecules exhibit unique fluorescence quenching patterns depending on the nucleic acid sequence they bind to, allowing for sequence-specific recognition. nih.gov This line of research is fundamental to developing new therapeutic agents that can target specific RNA or DNA structures, and this compound serves as a key foundational structure for these advanced biosensor designs.

Templates for Bi-Substrate Reaction Systems

The 1,8-naphthyridine core, a key feature of this compound, has garnered attention as a potential template for the design of bi-substrate inhibitors, particularly for enzymes such as kinases. acs.org Kinase inhibitors are a significant class of therapeutic agents, and the development of inhibitors that can simultaneously target both the ATP-binding site and the substrate-binding site of a kinase can lead to enhanced potency and selectivity. The 1,8-naphthyridine scaffold is well-suited for this purpose due to its ability to be functionalized at multiple positions, allowing for the strategic placement of chemical moieties that can interact with different regions of the enzyme's active site. researchgate.net

While direct studies employing this compound as a template for bi-substrate inhibitors are not extensively documented, the broader class of 1,8-naphthyridine derivatives has been investigated for its potential in creating multi-target drugs. nih.gov The design of such molecules often involves a hybridization approach, where pharmacophoric features from different known ligands are combined onto a single scaffold. mdpi.com The 5-methyl and 2-amino groups of the target compound provide convenient handles for chemical modification, enabling the attachment of various side chains designed to interact with specific amino acid residues in both the ATP and substrate-binding pockets of a target enzyme. This approach can lead to the development of highly specific and effective modulators of enzyme activity.

Scaffolds for Chemical Library Generation for Research Screening

The 1,8-naphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in compounds with diverse biological activities. nih.govnih.govresearchgate.net This makes this compound an excellent starting point for the generation of chemical libraries for high-throughput screening. High-throughput screening is a crucial process in drug discovery and chemical biology, where large numbers of compounds are rapidly tested for their activity against a specific biological target. nih.gov

The synthesis of diverse libraries of 1,8-naphthyridine derivatives allows for the exploration of a wide chemical space around this core structure. kthmcollege.ac.in By systematically modifying the substituents on the naphthyridine ring, researchers can generate a multitude of new chemical entities with the potential for novel biological activities. For instance, the amino group at the 2-position of this compound can be readily derivatized through various chemical reactions, such as acylation or alkylation, to introduce a wide range of functional groups. Similarly, the methyl group at the 5-position can be modified, or other positions on the aromatic rings can be functionalized.

Several studies have reported the synthesis of libraries based on the 1,5-naphthyridine (B1222797) and 1,6-naphthyridine (B1220473) scaffolds, demonstrating the feasibility of this approach for discovering new bioactive molecules. mdpi.comnih.gov A combinatorial approach to the synthesis of 1,8-naphthyridine derivatives has also been explored, which allows for the rapid generation of a large number of compounds for screening purposes. acs.org The resulting libraries can then be screened against various biological targets, including enzymes, receptors, and whole cells, to identify lead compounds for drug development or as chemical probes to study biological processes.

Exploration in Materials Science and Non-Biological Applications (e.g., Corrosion Inhibition)

Beyond its applications in the life sciences, the 1,8-naphthyridine scaffold, and by extension this compound, has shown promise in the field of materials science and for other non-biological applications. One notable area of exploration is in the development of corrosion inhibitors.

Corrosion is a significant issue in many industries, leading to the degradation of metallic materials. Organic molecules containing heteroatoms such as nitrogen, and aromatic rings can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. mobt3ath.com Several studies have demonstrated the efficacy of 1,8-naphthyridine derivatives as corrosion inhibitors for mild steel in acidic environments. mobt3ath.com These compounds have been shown to act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. The inhibition efficiency of these compounds increases with their concentration, indicating that the extent of surface coverage is a key factor in their protective action. The presence of electron-donating groups, such as the methyl and amino groups in this compound, can enhance the adsorption of the molecule onto the metal surface, thereby improving its corrosion inhibition performance. researchgate.net

The photophysical properties of naphthyridine derivatives have also led to their investigation in the development of organic light-emitting diodes (OLEDs). kthmcollege.ac.in While research in this area has focused on other isomers like 1,5-naphthyridines, the fundamental electronic properties of the naphthyridine core suggest that derivatives of this compound could also be explored for applications in organic electronics. researchgate.netresearchgate.net The ability to tune the electronic properties of the molecule through chemical modification makes this class of compounds attractive for the design of new materials with specific optical and electronic characteristics.

Structure Property Relationships in 5 Methyl 1,8 Naphthyridin 2 Amine Chemistry

Influence of Methyl Substitutions on Naphthyridine Core Reactivity

The reactivity of the 1,8-naphthyridine (B1210474) ring system is comparable to that of quinoline (B57606) and is influenced by the presence of activating and deactivating groups. The introduction of a methyl group, as seen in 5-Methyl-1,8-naphthyridin-2-amine, has a notable electronic effect on the aromatic system.

While specific quantitative data on the reactivity of this compound is not extensively documented in publicly available literature, the principles of substituent effects on aromatic systems suggest that the 5-methyl group enhances the electron density of the naphthyridine core, thereby influencing its reactivity towards various reagents. The presence of the 2-amino group, another electron-donating group, would further activate the ring system towards electrophilic attack.

Impact of Functional Group Modifications on Spectroscopic Signatures

The spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) spectra, are directly influenced by the electronic environment of each atom. Modification of the functional groups attached to the 1,8-naphthyridine core would lead to predictable changes in these spectra.

The introduction of a methyl group at the C5 position of 2-amino-1,8-naphthyridine would be expected to cause a downfield shift in the ¹H NMR spectrum for the methyl protons and influence the chemical shifts of the adjacent aromatic protons. In the ¹³C NMR spectrum, the methyl carbon would appear at a characteristic chemical shift, and the C5 carbon would also be shifted compared to the unsubstituted analog. Modification of the amino group, for instance, through acylation, would lead to significant changes in the chemical shifts of the protons and carbons in its vicinity, particularly the C2 and C3 positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes Upon Functional Group Modification of a Hypothetical 2-Amino-1,8-naphthyridine Scaffold

| Modification | Affected Proton(s) | Expected ¹H Shift Change | Affected Carbon(s) | Expected ¹³C Shift Change |

| Addition of C5-Methyl | H4, H6 | Downfield | C5, C4, C6 | Downfield (C5), variable |

| Acylation of 2-Amino | H3, NH₂ | Downfield | C2, C3 | Downfield |

| Halogenation at C7 | H6 | Downfield | C7, C6, C8 | Downfield (C7), variable |

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual shifts would need to be determined experimentally.

Correlation between Substituent Effects and Non-Covalent Binding Characteristics (e.g., DNA binding affinity)

A significant area of research for 2-amino-1,8-naphthyridine derivatives is their ability to bind to specific sequences in DNA, particularly at mismatch or abasic sites. The affinity and selectivity of this binding are highly dependent on the nature and position of substituents on the naphthyridine ring.

Detailed studies have shown that the introduction of methyl groups to the 2-amino-1,8-naphthyridine scaffold can significantly enhance its binding affinity for cytosine opposite an abasic (AP) site in DNA duplexes. This enhancement is attributed to a reduction in the loss of binding entropy upon complexation. The hydrophobic contribution of the methyl groups appears to be a key driving force for this increased affinity.

Research by Nakatani and colleagues provides quantitative thermodynamic data for the binding of a series of methylated 2-amino-1,8-naphthyridines to a cytosine-containing AP site. The binding constants clearly demonstrate a positive correlation with the number of methyl groups.

Table 2: Thermodynamic Parameters for the Binding of Methylated 2-Amino-1,8-naphthyridines to a Cytosine-Containing AP Site in DNA

| Compound | Substituents | Binding Constant (K) x 10⁶ M⁻¹ | ΔG° (kcal mol⁻¹) | ΔH° (kcal mol⁻¹) | -TΔS° (kcal mol⁻¹) |

| AND | None | 0.30 | -7.4 | -13.9 | 6.5 |

| AMND | 7-methyl | 2.7 | -8.7 | -15.4 | 6.7 |

| ADMND | 5,7-dimethyl | 6.1 | -9.1 | -16.7 | 7.6 |

| ATMND | 5,6,7-trimethyl | 19 | -9.8 | -12.8 | 3.0 |

Data sourced from Nakatani et al. (2009). Conditions: 110 mM Na⁺, pH 7.0, 20°C.

The data clearly shows that increasing the number of methyl groups leads to a more favorable Gibbs free energy of binding (ΔG°), primarily driven by a less unfavorable entropic contribution (-TΔS°). This suggests that the hydrophobic methyl groups help to displace ordered water molecules from the binding site, leading to a net increase in entropy. This principle of using substituent effects to tune binding affinity is fundamental in the design of small molecules that target specific DNA structures. The ability to modify binding affinity through such substitutions highlights the potential for developing highly specific DNA probes and therapeutic agents nih.gov.

Modulation of Photophysical Properties through Structural Variation

The photophysical properties of 1,8-naphthyridine derivatives, such as their fluorescence, are highly sensitive to their molecular structure. Modifications to the core structure, including the introduction of substituents like methyl and amino groups, can significantly alter the absorption and emission characteristics.

Generally, 2,7-dialkylamino-substituted 4-methyl- Current time information in Bangalore, IN.mdpi.com-naphthyridines are known to be highly fluorescent compounds mdpi.com. The fluorescence of these molecules is a result of n → π* and π → π* electronic transitions. The position and nature of the substituents can influence the energy levels of the molecular orbitals involved in these transitions, thereby affecting the absorption and emission wavelengths, as well as the fluorescence quantum yield.

For instance, studies on amino-substituted 1,8-naphthalimides, a related class of fluorescent compounds, have shown that the position of the amino group has a profound effect on the photophysical properties nih.govrsc.org. The fluorescence of 3-amino and 4-amino-1,8-naphthalimides is highly sensitive to solvent polarity, exhibiting large Stokes shifts, whereas the 2-amino derivative is less sensitive nih.govrsc.org. This demonstrates that the specific placement of an amino group can dictate the nature of the excited state and its interaction with the surrounding environment.

In the context of this compound, the 2-amino group is expected to be a key determinant of its fluorescent properties. The electron-donating nature of the amino group can lead to an intramolecular charge transfer (ICT) character in the excited state, which often results in strong fluorescence. The 5-methyl group, through its electron-donating inductive effect, could further modulate the energy of the excited state and thus the emission wavelength.

Table 3: General Trends in Photophysical Properties with Structural Variation in Amino-Aromatic Systems

| Structural Variation | Effect on Absorption (λ_max) | Effect on Emission (λ_max) | Effect on Quantum Yield (Φ_F) |

| Increased solvent polarity (for ICT dyes) | Minor shift | Red shift (bathochromic) | Often decreases |

| Addition of electron-donating groups | Red shift | Red shift | Can increase or decrease |

| Addition of electron-withdrawing groups | Blue or red shift | Blue or red shift | Often decreases |

| Increased structural rigidity | Minor shift | Minor shift | Often increases |

This table presents general trends observed in various fluorescent dye systems and may be applicable to derivatives of this compound.

By systematically varying the substituents on the 2-amino-1,8-naphthyridine scaffold, it is possible to fine-tune the photophysical properties to create fluorescent probes with specific absorption and emission profiles suitable for various applications, including biological imaging nih.govresearchgate.netmdpi.com.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Routes for Functionalized Analogues

The development of novel and efficient synthetic methodologies is paramount for exploring the full potential of the 5-Methyl-1,8-naphthyridin-2-amine core. While classical methods like the Friedländer annulation provide a basis, future research should focus on more advanced, sustainable, and versatile strategies to generate a library of functionalized analogues.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs would offer a rapid and atom-economical approach to structurally complex derivatives. For instance, a three-component reaction involving a derivative of 2-amino-6-methylpyridine, an active methylene (B1212753) compound, and a third variable component could yield diverse C3-substituted 5-Methyl-1,8-naphthyridin-2-amines.

Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, and catalysts such as choline (B1196258) hydroxide (B78521), has proven effective for gram-scale synthesis of 1,8-naphthyridines. acs.org Applying these green protocols to the synthesis of this compound analogues would reduce environmental impact and improve safety and scalability. acs.org

Catalyst-Driven Syntheses: Exploring novel catalysts, including metal-based (e.g., Palladium, Copper) and organocatalysts, can lead to higher yields and regioselectivity. For example, a Pd-catalyzed cross-coupling could be employed to introduce various substituents onto the naphthyridine core. mdpi.com

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Modified Friedländer Synthesis | Condensation of a substituted 2-aminopyridine (B139424) with a β-dicarbonyl compound. Can be adapted for the specific target compound. | Well-established, access to a variety of substituted products. | acs.org |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to build complex molecules. | High atom economy, reduced synthesis time, and generation of diverse molecular libraries. | mdpi.com |

| Green Chemistry Protocols | Utilizing water as a solvent and biocompatible catalysts like choline hydroxide (ChOH). | Environmentally friendly, cost-effective, suitable for large-scale synthesis. | acs.org |

| Metal-Catalyzed Cross-Coupling | Employing catalysts like Palladium (Pd) or Copper (Cu) to form C-C or C-N bonds for further functionalization. | High efficiency, broad substrate scope, and ability to introduce diverse functional groups. | mdpi.comacs.org |

Development of New Reactivity Manifolds for Diversification

The inherent reactivity of the 1,8-naphthyridine (B1210474) scaffold can be further exploited to create diverse chemical libraries based on this compound. Future studies should aim to develop new reactivity patterns beyond simple substitutions.

Emerging opportunities lie in:

Selective C-H Functionalization: Direct C-H activation and functionalization at various positions of the naphthyridine ring would provide a powerful tool for late-stage modification, avoiding the need for pre-functionalized starting materials.

Modifications of the Amino Group: The 2-amino group is a key handle for diversification. Beyond simple acylation or alkylation, reactions like diazotization followed by substitution (Sandmeyer-type reactions) or transition-metal-catalyzed cross-coupling reactions could introduce a wide array of functionalities.

Reactivity of the Methyl Group: The C5-methyl group can also be a site for chemical modification. For example, radical bromination followed by nucleophilic substitution could be explored to introduce linkers or other functional groups at this position.

Ring Transformation Reactions: Investigating ring-opening and ring-closing reactions could lead to entirely new heterocyclic systems derived from the this compound scaffold.

Advanced Applications in Molecular Recognition and Self-Assembly Research

The 2-amino-1,8-naphthyridine motif is a well-known hydrogen-bonding unit capable of recognizing specific biological structures, such as guanine (B1146940) bases in DNA. This opens up exciting possibilities for this compound in the field of molecular recognition and self-assembly.

Future research should focus on:

Targeted Molecular Probes: Designing and synthesizing derivatives that can selectively bind to specific DNA or RNA structures, like G-quadruplexes. The C5-methyl group could act as a steric or electronic modulator to fine-tune binding affinity and selectivity.

Self-Assembling Systems: The hydrogen-bonding capabilities can be harnessed to construct well-defined supramolecular structures, such as rosettes, helices, or sheets. The methyl group could influence the packing and stability of these assemblies.

Development of Biosensors: By conjugating fluorescent tags to the this compound core, it is possible to create fluorescent probes that signal the binding to a target molecule through changes in their emission properties.

Integration into Supramolecular Chemistry and Nanotechnology

The unique photophysical and electronic properties of the 1,8-naphthyridine core make it an attractive building block for advanced materials. Integrating this compound into supramolecular and nanostructured systems is a promising area of future research. nih.govub.edu

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): 1,8-Naphthyridine derivatives have been explored as components of OLEDs. nih.gov The specific substitution pattern of this compound could be used to tune the emission color and efficiency of such devices.

Functional Nanoparticles: The compound can be used to functionalize nanoparticles (e.g., gold or magnetic nanoparticles) to impart specific recognition or catalytic properties. ub.edu These functionalized nanoparticles could find use in targeted drug delivery or medical imaging. nih.govub.edu

Chemosensors: By incorporating this scaffold into larger molecular architectures, it is possible to design chemosensors for the detection of specific ions or small molecules. The binding event would trigger a measurable optical or electrochemical signal.

Computational Design of Next-Generation Naphthyridine-Based Research Tools